
2,3,5,6,7-Pentakis(hexyloxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6,7-Pentakis(hexyloxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate is a complex organic compound characterized by its anthracene core substituted with hexyloxy groups and an acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,7-Pentakis(hexyloxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate typically involves multiple steps. The starting material is often an anthracene derivative, which undergoes a series of substitution reactions to introduce the hexyloxy groups. The final step involves the acetylation of the anthracene derivative to form the acetate moiety. The reaction conditions usually include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
2,3,5,6,7-Pentakis(hexyloxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups or other reduced forms.
Substitution: The hexyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2,3,5,6,7-Pentakis(hexyloxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and photovoltaic devices.
作用機序
The mechanism by which 2,3,5,6,7-Pentakis(hexyloxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate exerts its effects depends on its specific application. In biological systems, it may interact with proteins, nucleic acids, or cell membranes, influencing various biochemical pathways. The molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 2,3,5,6,7-Pentakis(methoxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate
- 2,3,5,6,7-Pentakis(ethoxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate
- 2,3,5,6,7-Pentakis(butyloxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate
Uniqueness
The uniqueness of 2,3,5,6,7-Pentakis(hexyloxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate lies in its specific hexyloxy substitutions, which impart distinct physical and chemical properties. These properties can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
477723-20-9 |
|---|---|
分子式 |
C46H70O9 |
分子量 |
767.0 g/mol |
IUPAC名 |
(2,3,5,6,7-pentahexoxy-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C46H70O9/c1-7-12-17-22-27-50-37-32-35-39(45(54-31-26-21-16-11-5)43(37)52-29-24-19-14-9-3)41(48)36-33-38(51-28-23-18-13-8-2)44(53-30-25-20-15-10-4)46(55-34(6)47)40(36)42(35)49/h32-33H,7-31H2,1-6H3 |
InChIキー |
UDYWCRONYIQNQV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=C(C(=C2C(=C1)C(=O)C3=C(C(=C(C=C3C2=O)OCCCCCC)OCCCCCC)OC(=O)C)OCCCCCC)OCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]-](/img/structure/B12590200.png)
![3,4-Bis-O-[tert-butyl(dimethyl)silyl]-1,2-dideoxy-D-erythro-pent-1-enitol](/img/structure/B12590213.png)
![3-[Imino(phenyl)methyl]phenol](/img/structure/B12590220.png)
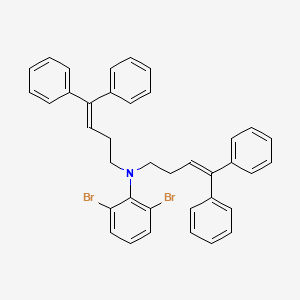

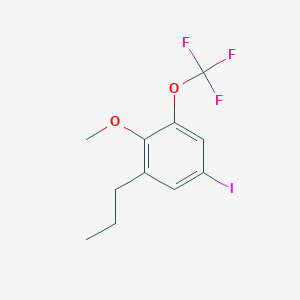
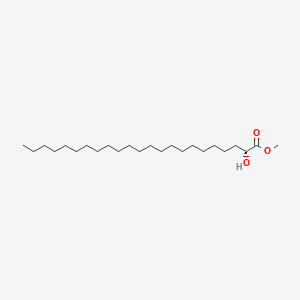
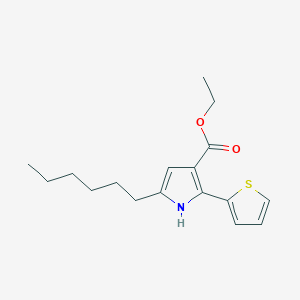
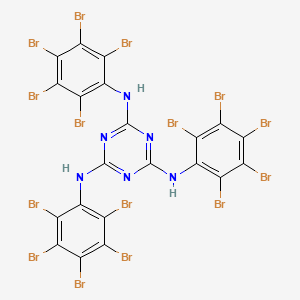
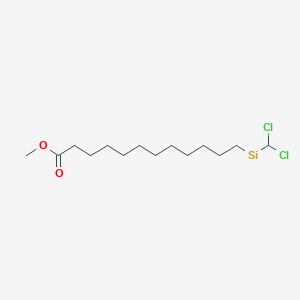

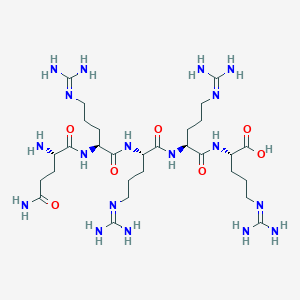
![1,5,7,11-Tetraoxa-6-silaspiro[5.5]undecane-3,9-diol](/img/structure/B12590280.png)

